![molecular formula C16H22O2 B14614377 5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one CAS No. 60741-76-6](/img/structure/B14614377.png)
5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with a methoxyphenylmethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxybenzyl chloride with 3,3-dimethylcyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but lacks the cyclohexanone ring.
3,3-Dimethylcyclohexanone: Similar structure but lacks the methoxyphenylmethyl group.
4-Methoxyacetophenone: Similar aromatic substitution but different core structure.
Uniqueness
5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
60741-76-6 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
5-[(4-methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C16H22O2/c1-16(2)10-13(9-14(17)11-16)8-12-4-6-15(18-3)7-5-12/h4-7,13H,8-11H2,1-3H3 |
Clé InChI |
CEXZFUZASLNUOW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(=O)C1)CC2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


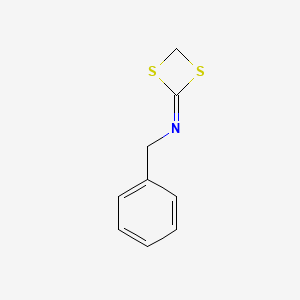
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

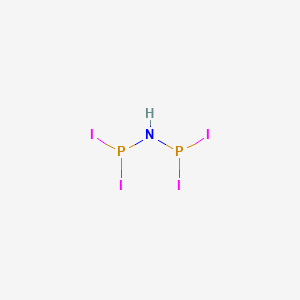
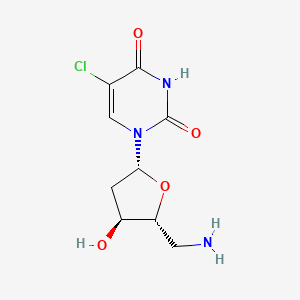
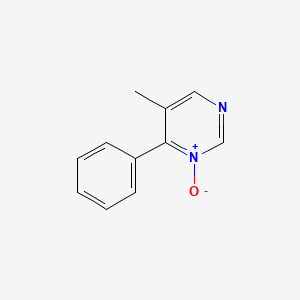
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)
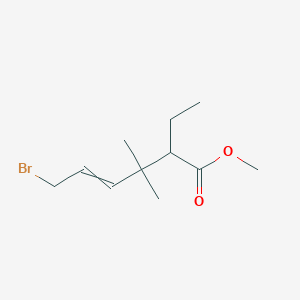


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)

![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
